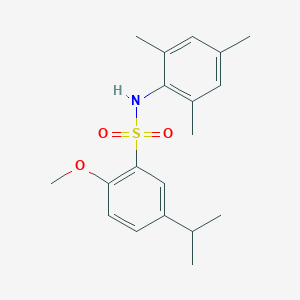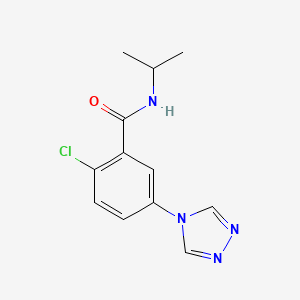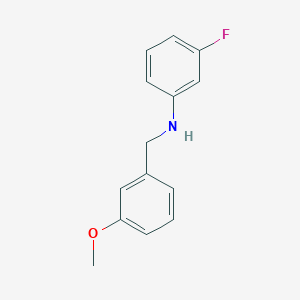![molecular formula C11H12F3NO2 B5721643 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by the name of TFMPP and belongs to the class of phenethylamines. Its molecular formula is C12H14F3NO2, and its molecular weight is 261.24 g/mol.
作用機序
The mechanism of action of 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide is primarily through its interaction with various receptors in the body. It acts as a serotonin receptor agonist and can induce hallucinations and other psychoactive effects. It also has significant binding affinity for dopamine and adrenergic receptors, which can affect the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the central nervous system. It can induce hallucinations, altered perception, and other psychoactive effects. It can also affect the release of neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
実験室実験の利点と制限
The advantages of using 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide in lab experiments include its potent effects on the central nervous system, its significant binding affinity for various receptors, and its potential applications in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and harmful effects on living organisms, as well as the need for specialized equipment and expertise to handle and analyze this compound.
将来の方向性
There are several future directions for research on 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide, including:
1. Further studies on its mechanism of action and effects on various receptors in the body.
2. Exploration of its potential applications in the development of new drugs for various diseases.
3. Investigation of its potential toxicity and harmful effects on living organisms.
4. Development of new synthesis methods and purification techniques for this compound.
5. Studies on its effects on different cell lines and tissues.
Conclusion:
This compound is a synthetic compound that has significant potential applications in various fields of scientific research. Its potent effects on the central nervous system, significant binding affinity for various receptors, and potential applications in the development of new drugs make it an essential compound for further research. However, its potential toxicity and harmful effects on living organisms and the need for specialized equipment and expertise to handle and analyze this compound make it a challenging compound to work with.
合成法
The synthesis of 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide involves the reaction of 2-(trifluoromethoxy)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as HCl or H2SO4. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
科学的研究の応用
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been explored are:
1. Neuroscience: TFMPP has been studied for its effects on the central nervous system. It has been found to act as a serotonin receptor agonist and can induce hallucinations and other psychoactive effects.
2. Pharmacology: TFMPP has been studied for its potential applications in the development of new drugs. It has been found to have significant binding affinity for various receptors, including serotonin, dopamine, and adrenergic receptors.
3. Toxicology: TFMPP has been studied for its potential toxicity and harmful effects on living organisms. It has been found to have significant cytotoxic effects and can induce cell death in various cell lines.
特性
IUPAC Name |
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7(2)10(16)15-8-5-3-4-6-9(8)17-11(12,13)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRXERXVQORGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)

![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)

![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)
